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Compound of Interest

Compound Name: Manganese(II) selenide

Cat. No.: B073041 Get Quote

An in-depth technical guide on the pressure-induced phase transition in Manganese(II)
selenide (MnSe) for researchers, scientists, and drug development professionals.

Introduction
Manganese(II) selenide (MnSe) is a transition metal chalcogenide that has garnered

significant interest for its diverse optical, magnetic, and transport properties, holding potential

for applications in solar cells, infrared detectors, and spintronic devices.[1] Under ambient

conditions, MnSe typically crystallizes in the stable rock-salt (NaCl-type) structure.[2] However,

the application of high pressure induces a series of structural phase transitions, leading to

significant changes in its physical characteristics, including large cell volume collapse and spin

crossover.[1]

The study of MnSe under high pressure is crucial for understanding the fundamental physics of

correlated electron systems and for the potential discovery of novel material phases with

desirable properties. Recent studies have even reported pressure-induced superconductivity in

MnSe, although the specific crystal structure responsible remains a subject of investigation.[1]

This guide provides a comprehensive overview of the pressure-induced phase transitions in

MnSe, detailing the observed structural evolution, the experimental and theoretical

methodologies employed in its study, and the associated changes in its physical properties.
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Manganese(II) selenide is known to exist in several polymorphic forms. The most common is

the α-phase, which has a cubic rock-salt (NaCl-type) crystal structure.[2] However, its structural

behavior is highly sensitive to temperature and pressure, leading to a complex phase diagram.

Ambient and Low-Temperature Structures
At room temperature and atmospheric pressure, MnSe adopts the rock-salt structure with Fm-

3m symmetry.[1] Low-temperature neutron diffraction studies have shown that upon cooling,

MnSe can undergo a transformation from this cubic structure to a hexagonal NiAs-type

structure with P63/mmc symmetry.[1] The reported transition temperature for this change

varies, with some studies observing it below 266 K and others at 140 K.[1]

High-Pressure Phase Transitions
The sequence of pressure-induced phase transitions in MnSe is highly dependent on the initial

phase, and therefore, on the temperature at which the pressure is applied.

Room Temperature Pathway: Starting from the rock-salt (Fm-3m) structure at room

temperature, in-situ synchrotron X-ray diffraction experiments have demonstrated a transition

sequence beginning around 12 GPa.[1] Above 30 GPa, MnSe transforms into a high-pressure

MnP-type phase with Pnma symmetry.[1] Notably, an intermediate, unidentified tetrahedral

structure is believed to exist in the pressure range between the Fm-3m and Pnma phases.[1]

Low Temperature (Static Condition) Pathway: Theoretical investigations based on first-

principles methods, which are more akin to static (low-temperature) conditions, predict a

different transition pathway starting from the more stable low-temperature NiAs-type

(P63/mmc) phase. In this scenario, the transition sequence is as follows:

A transition from the NiAs-type (P63/mmc) structure to a tetragonal phase with P4/nmm

symmetry occurs at approximately 50.5 GPa.[1][3]

A further transition to the MnP-type (Pnma) phase is observed at 81 GPa.[1][3]

This temperature-dependent behavior may explain the presence of mixed phases observed

experimentally over large pressure ranges.[1]
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The quantitative data regarding the crystal structures and pressure-induced phase transitions

of MnSe are summarized in the tables below.

Table 1: Crystal Structures and Symmetries of Manganese(II) Selenide

Phase Name
Crystal
System

Space Group Symmetry
Conditions of
Observation

Rock-Salt (α-

MnSe)
Cubic Fm-3m No. 225

Ambient

Pressure, Room

Temperature

NiAs-type Hexagonal P63/mmc No. 194
Low Temperature

(<266 K)

MnP-type Orthorhombic Pnma No. 62
High Pressure

(>30 GPa)

Tetragonal

(Predicted)
Tetragonal P4/nmm No. 129

High Pressure

(~50.5 GPa, from

NiAs phase)

Zincblende (β-

MnSe)
Cubic F4-3m No. 216

Unstable

Polymorph

Wurtzite (γ-

MnSe)
Hexagonal P63mc No. 186

Metastable

Polymorph

Table 2: Pressure-Induced Phase Transition Data for MnSe

Initial Phase
(Symmetry)

Final Phase
(Symmetry)

Transition Pressure
(GPa)

Experimental/Theor
etical

Rock-Salt (Fm-3m) Intermediate Phase ~12 - 30 Experimental[1]

Intermediate Phase MnP-type (Pnma) >30 Experimental[1]

NiAs-type (P63/mmc) Tetragonal (P4/nmm) 50.5 Theoretical[1][3]

Tetragonal (P4/nmm) MnP-type (Pnma) 81 Theoretical[1][3]
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Experimental and Theoretical Protocols
The investigation of MnSe under extreme conditions relies on a combination of sophisticated

experimental techniques and computational modeling.

Experimental Protocols
High-Pressure Generation and In-Situ Analysis: The primary tool for generating high pressures

in these studies is the Diamond Anvil Cell (DAC).[1] A DAC uses two opposing diamonds to

apply pressure to a sample placed in a small chamber (gasket). This setup allows for in-situ

measurements, as the diamonds are transparent to a wide range of electromagnetic radiation,

including X-rays.

Synchrotron X-ray Diffraction (XRD): To determine the crystal structure under pressure, in-situ

angle-dispersive synchrotron XRD is employed.[1] The high brilliance of synchrotron radiation

is necessary to obtain high-quality diffraction patterns from the microscopic sample within the

DAC in a reasonable time frame. By analyzing the positions and intensities of the diffraction

peaks at various pressures, researchers can identify the crystal structure and determine lattice

parameters.

Theoretical Protocols
First-Principles Calculations: The properties of MnSe under pressure are systematically

investigated using first-principles methods based on Density Functional Theory (DFT).[1][3]

These calculations are often performed using implementations such as the Vienna Ab initio

Simulation Package (VASP), employing projector-augmented plane wave (PAW) potentials.[3]

Exchange-Correlation Functionals and Hubbard U Correction: To accurately model the

electronic structure of transition metal compounds like MnSe, standard exchange-correlation

functionals such as the Local Density Approximation (LDA) or Generalized Gradient

Approximation (GGA) are often insufficient. It has been shown that including a Hubbard U

correction (LDA+U or GGA+U) is necessary to correctly describe the phase transition behavior

of MnSe.[1][3] A typical value used for the Hubbard U parameter for Mn is 4 eV.[1] These

calculations are used to determine the relative stability of different crystal structures at various

pressures by comparing their enthalpies.
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Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflow and the complex phase transition

pathways of MnSe under pressure.
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Caption: Experimental workflow for high-pressure studies on MnSe using a DAC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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